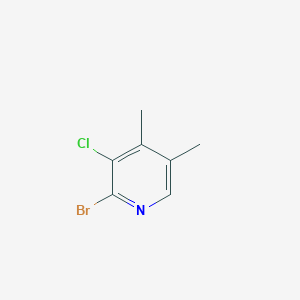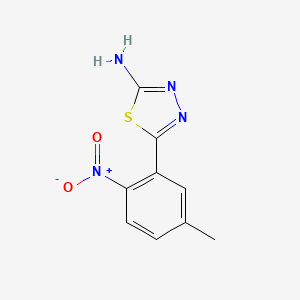![molecular formula C11H7FN2O B13684797 6-Fluoro-2-(2-furyl)imidazo[1,2-a]pyridine](/img/structure/B13684797.png)
6-Fluoro-2-(2-furyl)imidazo[1,2-a]pyridine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-Fluoro-2-(2-furyl)imidazo[1,2-a]pyridine is a heterocyclic compound that belongs to the imidazo[1,2-a]pyridine family. These compounds are known for their diverse biological activities and are widely used in medicinal chemistry. The presence of a fluorine atom and a furan ring in its structure makes it a unique and valuable compound for various applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 6-Fluoro-2-(2-furyl)imidazo[1,2-a]pyridine typically involves the condensation of 2-aminopyridine with a suitable aldehyde or ketone, followed by cyclization and functionalization steps. Common synthetic routes include:
Condensation Reactions: Using 2-aminopyridine and furfural under acidic or basic conditions.
Cyclization Reactions: Involving intramolecular cyclization to form the imidazo[1,2-a]pyridine core.
Functionalization: Introduction of the fluorine atom using fluorinating agents such as Selectfluor.
Industrial Production Methods
Industrial production methods often involve scalable and efficient synthetic routes, such as:
Multicomponent Reactions: Combining multiple reactants in a single step to form the desired product.
Catalytic Processes: Using metal catalysts to enhance reaction efficiency and selectivity.
Analyse Chemischer Reaktionen
Types of Reactions
6-Fluoro-2-(2-furyl)imidazo[1,2-a]pyridine undergoes various chemical reactions, including:
Oxidation: Conversion to corresponding oxides using oxidizing agents like hydrogen peroxide.
Reduction: Reduction of the furan ring using reducing agents such as sodium borohydride.
Substitution: Halogenation, nitration, and sulfonation reactions to introduce different functional groups.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substituting Agents: Halogens (chlorine, bromine), nitric acid, sulfuric acid.
Major Products
Oxidation Products: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction Products: Reduced derivatives with hydrogenated furan rings.
Substitution Products: Halogenated, nitrated, and sulfonated derivatives.
Wissenschaftliche Forschungsanwendungen
6-Fluoro-2-(2-furyl)imidazo[1,2-a]pyridine has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly for its anti-inflammatory and analgesic effects.
Industry: Utilized in the development of new materials and as a catalyst in various chemical reactions.
Wirkmechanismus
The mechanism of action of 6-Fluoro-2-(2-furyl)imidazo[1,2-a]pyridine involves its interaction with specific molecular targets and pathways. It is known to:
Bind to Enzymes: Inhibit the activity of certain enzymes involved in disease pathways.
Modulate Receptors: Interact with cellular receptors to modulate biological responses.
Affect Signaling Pathways: Influence signaling pathways that regulate cell growth, apoptosis, and inflammation.
Vergleich Mit ähnlichen Verbindungen
6-Fluoro-2-(2-furyl)imidazo[1,2-a]pyridine can be compared with other similar compounds, such as:
Imidazo[1,2-a]pyridine: Lacks the fluorine and furan substituents, resulting in different biological activities.
2-(2-Furyl)imidazo[1,2-a]pyridine: Lacks the fluorine atom, affecting its chemical reactivity and biological properties.
6-Fluoroimidazo[1,2-a]pyridine: Lacks the furan ring, leading to variations in its applications and effectiveness.
The uniqueness of this compound lies in its specific structural features, which confer distinct chemical and biological properties, making it a valuable compound for various scientific and industrial applications.
Eigenschaften
Molekularformel |
C11H7FN2O |
|---|---|
Molekulargewicht |
202.18 g/mol |
IUPAC-Name |
6-fluoro-2-(furan-2-yl)imidazo[1,2-a]pyridine |
InChI |
InChI=1S/C11H7FN2O/c12-8-3-4-11-13-9(7-14(11)6-8)10-2-1-5-15-10/h1-7H |
InChI-Schlüssel |
BQJQTLJNNLGCPT-UHFFFAOYSA-N |
Kanonische SMILES |
C1=COC(=C1)C2=CN3C=C(C=CC3=N2)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





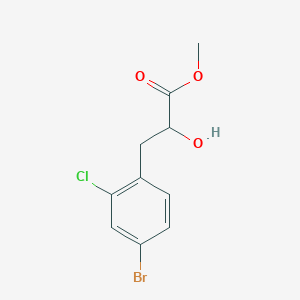
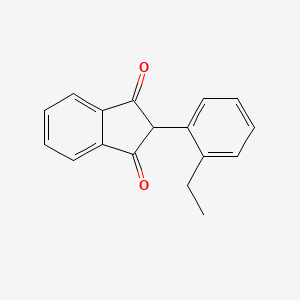
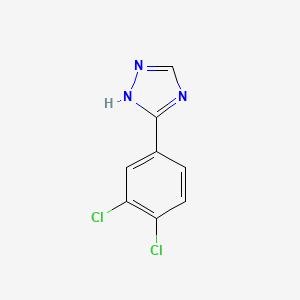
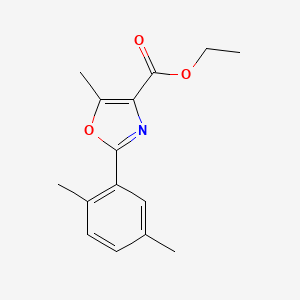
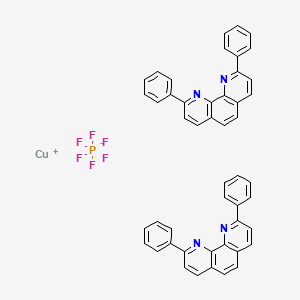

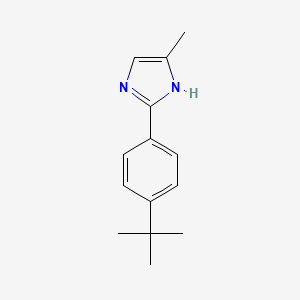

![5-Methyl-2-[2-(trifluoromethyl)phenyl]oxazole-4-carboxylic Acid](/img/structure/B13684779.png)
